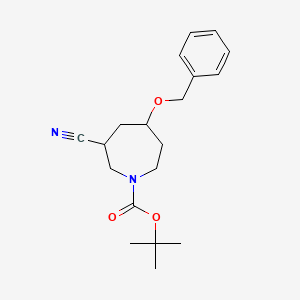
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate is a chemical compound with the molecular formula C16H22N2O3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the azepane ring, followed by the introduction of the benzyloxy and cyano groups. The tert-butyl ester group is then introduced to protect the carboxylate functionality. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes. The overall effect depends on the specific context in which the compound is used, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 5-cyano-3-hydroxy-azepane-1-carboxylate
- Tert-butyl 5-benzyloxy-3-amino-azepane-1-carboxylate
- Tert-butyl 5-benzyloxy-3-methyl-azepane-1-carboxylate
Uniqueness
Tert-butyl 5-benzyloxy-3-cyano-azepane-1-carboxylate is unique due to the presence of both the benzyloxy and cyano groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.
Eigenschaften
Molekularformel |
C19H26N2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
tert-butyl 3-cyano-5-phenylmethoxyazepane-1-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(22)21-10-9-17(11-16(12-20)13-21)23-14-15-7-5-4-6-8-15/h4-8,16-17H,9-11,13-14H2,1-3H3 |
InChI-Schlüssel |
YPTFHAZTCXTBMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC(C1)C#N)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


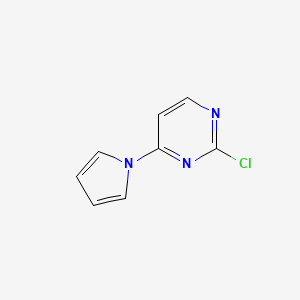


![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)
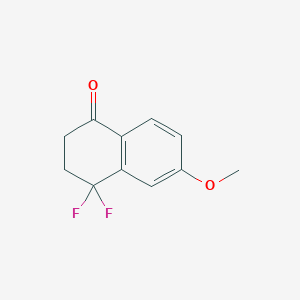
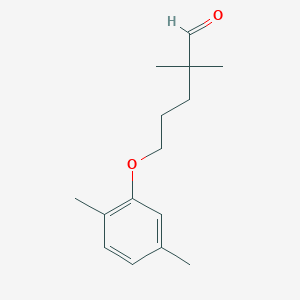
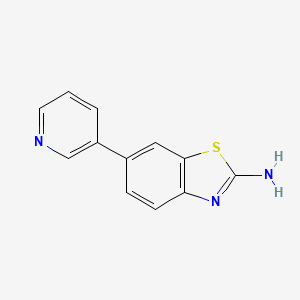
![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
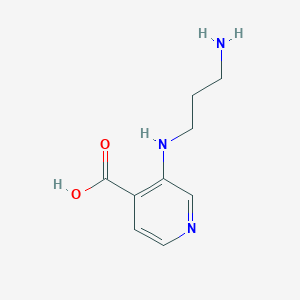
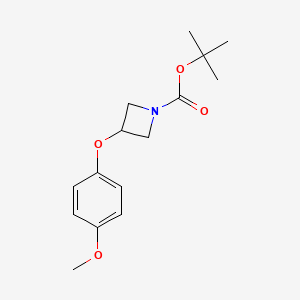


![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)
